6-amino-5-phenethyl-7-phenylsulfonyl-5H-pyrrolo[2,3-dicarbonitrile
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Overview
Description
6-amino-5-phenethyl-7-phenylsulfonyl-5H-pyrrolo[2,3-dicarbonitrile is a nitrogen-containing heterocyclic compound. It belongs to the class of pyrrolopyrazine derivatives, which are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5-phenethyl-7-phenylsulfonyl-5H-pyrrolo[2,3-dicarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a phenethylamine derivative with a sulfonyl chloride in the presence of a base can yield the desired sulfonylated intermediate. This intermediate can then undergo further cyclization and functionalization to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents can be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-amino-5-phenethyl-7-phenylsulfonyl-5H-pyrrolo[2,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or sulfonyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
6-amino-5-phenethyl-7-phenylsulfonyl-5H-pyrrolo[2,3-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activities make it a candidate for studying antimicrobial, anti-inflammatory, and antitumor properties.
Industry: Used in the development of new materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 6-amino-5-phenethyl-7-phenylsulfonyl-5H-pyrrolo[2,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, its kinase inhibitory activity is likely due to its ability to bind to the ATP-binding site of kinases, thereby preventing phosphorylation and subsequent signal transduction. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar core structure and exhibit a range of biological activities, including antimicrobial and antitumor properties.
Phenylsulfonyl derivatives: Compounds with the phenylsulfonyl group often display significant biological activities, such as anti-inflammatory and antiviral effects.
Uniqueness
6-amino-5-phenethyl-7-phenylsulfonyl-5H-pyrrolo[2,3-dicarbonitrile is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties. Its dual presence of amino and sulfonyl groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and development .
Properties
IUPAC Name |
6-amino-7-(benzenesulfonyl)-5-(2-phenylethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N6O2S/c23-13-17-18(14-24)27-22-19(26-17)20(31(29,30)16-9-5-2-6-10-16)21(25)28(22)12-11-15-7-3-1-4-8-15/h1-10H,11-12,25H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXJVQKRSNZFNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=C(C3=NC(=C(N=C32)C#N)C#N)S(=O)(=O)C4=CC=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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